molecular formula C45H45K3N2O14S4 B14756504 Sulfo-Cyanine7.5 carboxylic acid

Sulfo-Cyanine7.5 carboxylic acid

Cat. No.: B14756504
M. Wt: 1083.4 g/mol
InChI Key: PXONAKGPEHLATG-UHFFFAOYSA-K
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Description

Sulfo-Cyanine7.5 carboxylic acid is a water-soluble, near-infrared fluorescent dye. Its structure is similar to indocyanine green, but it contains a rigid trimethine linker that increases its fluorescence quantum yield. This compound is highly hydrophilic due to the presence of four sulfo groups, making it useful for non-invasive in vivo near-infrared imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sulfo-Cyanine7.5 carboxylic acid involves the introduction of sulfo groups and a carboxylic acid group into the cyanine dye structure. The rigid trimethine linker is a key feature that enhances its fluorescence properties. The synthesis typically involves multiple steps, including the formation of the cyanine core, sulfonation, and carboxylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in solid form and can be stored for extended periods under appropriate conditions.

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cyanine7.5 carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like carbodiimides for forming amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification of the carboxylic acid group can yield various ester derivatives.

Scientific Research Applications

Sulfo-Cyanine7.5 carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in labeling biomolecules for imaging and tracking in biological systems.

    Medicine: Utilized in near-infrared imaging for diagnostic purposes, including cancer detection and monitoring.

    Industry: Applied in the development of fluorescent materials and sensors

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7.5 carboxylic acid involves its ability to absorb and emit near-infrared light. The rigid trimethine linker enhances its fluorescence quantum yield, making it highly efficient for imaging applications. The dye targets specific biomolecules through covalent bonding, allowing for precise imaging and tracking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cyanine7.5 carboxylic acid stands out due to its high hydrophilicity, enhanced fluorescence quantum yield, and suitability for in vivo near-infrared imaging. Its unique combination of properties makes it a valuable tool in various scientific and medical applications .

Properties

Molecular Formula

C45H45K3N2O14S4

Molecular Weight

1083.4 g/mol

IUPAC Name

tripotassium;3-(5-carboxypentyl)-1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C45H48N2O14S4.3K/c1-44(2)39(46(5)35-17-15-31-33(42(35)44)23-29(62(50,51)52)25-37(31)64(56,57)58)19-13-27-10-9-11-28(22-27)14-20-40-45(3,4)43-34-24-30(63(53,54)55)26-38(65(59,60)61)32(34)16-18-36(43)47(40)21-8-6-7-12-41(48)49;;;/h13-20,22-26H,6-12,21H2,1-5H3,(H4-,48,49,50,51,52,53,54,55,56,57,58,59,60,61);;;/q;3*+1/p-3

InChI Key

PXONAKGPEHLATG-UHFFFAOYSA-K

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+]

Origin of Product

United States

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